molecular formula C9H10FN3O2 B3125991 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide CAS No. 330470-64-9

3-Fluoro-N-hydrazinocarbonylmethyl-benzamide

Cat. No. B3125991
CAS RN: 330470-64-9
M. Wt: 211.19 g/mol
InChI Key: IJNQVWYRRDRZJB-UHFFFAOYSA-N
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Description

3-Fluoro-N-hydrazinocarbonylmethyl-benzamide is a chemical compound with the CAS Number: 330470-64-9 . It has a molecular weight of 211.2 and is typically in solid form . The IUPAC name for this compound is 3-fluoro-N-(2-hydrazino-2-oxoethyl)benzamide .


Molecular Structure Analysis

The InChI code for 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide is 1S/C9H10FN3O2/c10-7-3-1-2-6(4-7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Fluoro-N-hydrazinocarbonylmethyl-benzamide is a solid . It has a molecular weight of 211.2 .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro variants, have been extensively studied. For instance, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide exhibits distinct dihedral angles between its benzene rings, indicating its unique crystalline properties and potential applications in material sciences and molecular engineering (Suchetan et al., 2016).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their bioactive properties. Research has shown that 3-fluoro-N-hydrazinocarbonylmethyl-benzamide derivatives can be synthesized through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. These derivatives have been applied in the synthesis of monofluorinated alkenes and fluorinated isoquinolin-1(2H)-ones and pyridin-2(1H)-ones, highlighting their versatility in organic synthesis and drug development (Wu et al., 2017).

Anticancer Activities

Certain coumarin-3-carboxamide derivatives, related to 3-fluoro-N-hydrazinocarbonylmethyl-benzamide, have shown promising anticancer activities, particularly against HepG2 and HeLa cancer cell lines. These findings suggest the potential of 3-fluoro-N-hydrazinocarbonylmethyl-benzamide derivatives in cancer therapy (Phutdhawong et al., 2021).

Chemical Reactivity and Catalysis

The reactivity of fluorobenzamides in palladium-catalyzed direct arylations has been studied, revealing that fluoro-substituents significantly influence the regioselectivity of these reactions. This knowledge can be applied in the development of novel synthetic routes for complex organic molecules, potentially expanding the utility of 3-fluoro-N-hydrazinocarbonylmethyl-benzamide in medicinal chemistry and catalysis (Laidaoui et al., 2016).

Safety and Hazards

The compound is used for scientific research and development only . Specific safety data and hazards related to 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide were not found in the web search results.

Relevant Papers The web search results did not provide specific peer-reviewed papers related to 3-Fluoro-N-hydrazinocarbonylmethyl-benzamide . For more detailed information, it may be helpful to directly search scientific databases or contact suppliers .

properties

IUPAC Name

3-fluoro-N-(2-hydrazinyl-2-oxoethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O2/c10-7-3-1-2-6(4-7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNQVWYRRDRZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-hydrazinocarbonylmethyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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